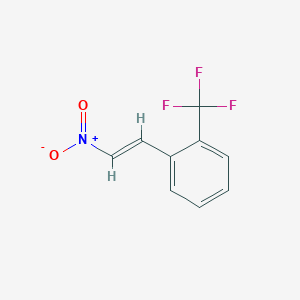

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene is a chemical compound that has been explored in various chemical syntheses and studies due to its unique structure and reactive properties. The compound serves as a building block in organic synthesis, contributing to the development of new materials and pharmaceuticals.

Synthesis Analysis

The synthesis of derivatives similar to 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene involves multi-step chemical reactions, starting from commercially available compounds. For instance, a monosubstituted benzene-1,2-diamine building block was prepared in two steps from 3,5-bis(trifluoromethyl)benzylamine and 1-fluoro-2-nitrobenzene, showcasing a method that could be adapted for the synthesis of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene derivatives (Ciber et al., 2023).

Molecular Structure Analysis

The molecular structure and conformation of compounds similar to 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, such as 1,3,5-tris(trifluoromethyl)benzene, have been studied using gas-phase electron diffraction and quantum chemical calculations. These studies reveal the effects of substituents on the benzene ring, indicating how electron-withdrawing groups like nitro and trifluoromethyl affect molecular geometry (Kolesnikova et al., 2014).

Chemical Reactions and Properties

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene participates in various chemical reactions due to the presence of electron-withdrawing groups, which make it a reactive intermediate. For example, β-nitrostyrenes, compounds with structural similarity, are activated in trifluoromethanesulfonic acid to yield N,N-dihydroxyiminium-benzyl dications, demonstrating the reactivity of such structures under acid catalysis (Ohwada et al., 1987).

Physical Properties Analysis

While specific studies on the physical properties of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene are scarce, related compounds exhibit significant insights into their behavior. For instance, the crystalline structures and phase behavior of similar nitro-substituted benzene derivatives under various conditions provide valuable data on how such substituents influence physical characteristics (Lynch & Mcclenaghan, 2003).

Chemical Properties Analysis

The chemical properties of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene are influenced by its nitro and trifluoromethyl groups. These groups are electron-withdrawing, which affects the compound's reactivity towards nucleophiles and electrophiles. Studies on similar compounds reveal the impact of such substituents on electron density, acidity, and reactivity, guiding the understanding of 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene's behavior in chemical reactions (Tretyakov et al., 2022).

Applications De Recherche Scientifique

Synthesis and Characterization of Heterocyclic Compounds

The compound 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene has been utilized in the synthesis of heterocyclic compounds, demonstrating its versatility in organic chemistry. For example, it has been involved in the formation of triazolo isoquinolines and isochromenes through domino reactions under metal-free conditions. This process starts with the condensation of 2-alkynylbenzaldehydes with nitromethane to form the (E)-1-(2-nitrovinyl)-2-(alkynyl)benzene species, which then undergoes a series of cyclization reactions to yield the desired heterocycles in good yields (Rajesh K. Arigela et al., 2013).

Enhancing Anion Transport

Modifications of benzene derivatives, including 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene, with strong electron-withdrawing groups like trifluoromethyl and nitro groups have been shown to significantly increase anion transport efficiency. This enhancement is attributed to the role of the benzimidazolyl-NH fragments and the positioning of the benzimidazolyl groups on the central phenyl scaffold, which are crucial for the transport process (Chen-Chen Peng et al., 2016).

Advancements in Material Science

In material science, 1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene has contributed to the development of new materials. A notable example is its role in the synthesis of novel fluorine-containing polyetherimides, where it was used as a precursor. These materials were characterized using Fourier transform infrared spectroscopy (FTIR) and differential scanning calorimetry (DSC), highlighting the compound's utility in producing materials with desirable properties (Yu Xin-hai, 2010).

Contributions to Organic Chemistry Methodologies

In organic chemistry, the compound has been instrumental in developing efficient methodologies for synthesizing valuable compounds. For instance, it has been involved in the one-pot synthesis and asymmetric oxidation of sulfides containing 2-nitro-4-(trifluoromethyl)benzene, showcasing an efficient method for preparing enantiomerically enriched sulfoxides (K. Rodygin et al., 2011).

Safety And Hazards

Propriétés

IUPAC Name |

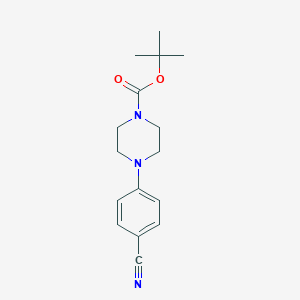

1-[(E)-2-nitroethenyl]-2-(trifluoromethyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3NO2/c10-9(11,12)8-4-2-1-3-7(8)5-6-13(14)15/h1-6H/b6-5+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXVHMDVSKVTID-AATRIKPKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=C[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=C/[N+](=O)[O-])C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Nitrovinyl)-2-(trifluoromethyl)benzene | |

CAS RN |

53960-62-6 |

Source

|

| Record name | trans-β-Nitro-2-(trifluoromethyl)-styrene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[(1S,2S,5R)-2-ethoxy-5-methoxycyclopent-3-en-1-yl]amino]acetamide](/img/structure/B69474.png)

![N-butyl-3,5-dimethyl-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)benzamide Hydrochloride](/img/structure/B69484.png)